molecular formula C7H13BrO B1281475 1-Bromo-3,3-dimethylpentan-2-one CAS No. 42252-80-2

1-Bromo-3,3-dimethylpentan-2-one

Cat. No. B1281475
CAS RN: 42252-80-2
M. Wt: 193.08 g/mol
InChI Key: VMZXUFWPZJJDSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the papers. For instance, paper details the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons. The synthesis involves standard organic reactions and is characterized using NMR, IR spectroscopy, and elemental analysis. Similarly, paper discusses the improved synthesis of 3-bromo-2,2-dimethyl-propanal, a compound with structural similarities to 1-Bromo-3,3-dimethylpentan-2-one, using TEMPO catalyzed oxidation. These methods could potentially be adapted for the synthesis of 1-Bromo-3,3-dimethylpentan-2-one.

Molecular Structure Analysis

The molecular structure of brominated compounds is often determined using X-ray crystallography, as seen in papers , , and . These papers also utilize DFT calculations to predict and confirm the molecular geometry. The molecular structure of 1-Bromo-3,3-dimethylpentan-2-one could be analyzed using similar techniques to understand its conformation and electronic structure.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several papers. For example, paper describes the ring contraction of a brominated compound with amines to form a new chromophore. Paper shows the lithiation of a brominated dimer, which is used to synthesize substituted pyrrole-2-carboxaldehydes. These studies suggest that 1-Bromo-3,3-dimethylpentan-2-one could undergo various nucleophilic substitutions or addition reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are often influenced by their molecular structure. Paper discusses the solubility of diorganotin bromides in different solvents, which is related to their molecular structure. Paper describes the bromination and subsequent oxidation of a compound to yield a brominated phenol. The properties such as solubility, melting point, and thermal stability of 1-Bromo-3,3-dimethylpentan-2-one could be inferred from these studies.

Scientific Research Applications

Synthesis and Structural Applications

  • 1-Bromo-3,3-dimethylpentan-2-one is used in various synthetic processes. For instance, its derivatives have been involved in the synthesis of brominated phenols, which are significant in structural chemistry (Niestroj, Bruhn, & Maier, 1998). Additionally, it plays a role in the formation of pyrrole-2-carboxaldehydes, key compounds in organic synthesis (Muchowski & Hess, 1988).

Chemical Properties and Reactions

  • Research has explored the reactivity of similar bromo-derivatives in various chemical environments. For example, studies on 1,2-dichloro-3,3-dimethylcyclopropene provide insights into the stability and reactivity of brominated compounds at different temperatures, which can be relevant to understanding the behavior of 1-Bromo-3,3-dimethylpentan-2-one (Baird & Hussain, 1989).

Material Science and Industrial Applications

  • In material science, its analogues have been used in the synthesis of alumacycles, demonstrating its potential in the development of new materials with unique properties (Agou et al., 2015). Moreover, its derivatives have been investigated for their spectroscopic properties, which is crucial in the development of new materials and compounds (Ramesh et al., 2020).

Solvolysis and Bromoalkane Studies

  • The solvolysis of tertiary bromoalkanes, including compounds similar to 1-Bromo-3,3-dimethylpentan-2-one, has been a subject of study, highlighting its importance in understanding reaction mechanisms and kinetics (Liu, Hou, & Tsao, 2009).

Applications in Organic Synthesis

  • Its role in organic synthesis is also notable. It has been used as a building block for the synthesis of various heterocyclic and carbocyclic compounds, illustrating its versatility in organic chemistry (Westerlund, Gras, & Carlson, 2001).

Safety And Hazards

“1-Bromo-3,3-dimethylpentan-2-one” may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3,3-dimethylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-4-7(2,3)6(9)5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZXUFWPZJJDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510705
Record name 1-Bromo-3,3-dimethylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,3-dimethylpentan-2-one

CAS RN

42252-80-2
Record name 1-Bromo-3,3-dimethylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,3-dimethylpentan-2-one
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